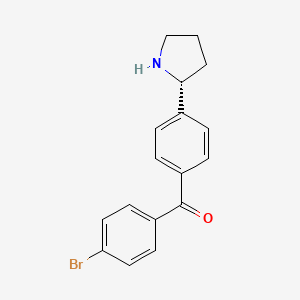
(R)-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydroxide, potassium tert-butoxide
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride include other bromophenyl and pyrrolidinylphenyl derivatives, such as:
- ®-(4-chlorophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone
- ®-(4-fluorophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone
- ®-(4-iodophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone
Uniqueness
What sets ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. For instance, the presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16BrNO |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-[(2R)-pyrrolidin-2-yl]phenyl]methanone |
InChI |
InChI=1S/C17H16BrNO/c18-15-9-7-14(8-10-15)17(20)13-5-3-12(4-6-13)16-2-1-11-19-16/h3-10,16,19H,1-2,11H2/t16-/m1/s1 |
InChI Key |
JHZZTPBSKSCIHA-MRXNPFEDSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


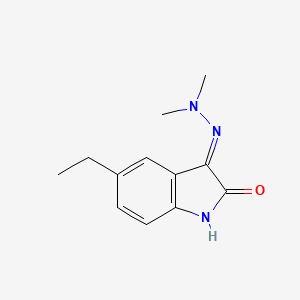

![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
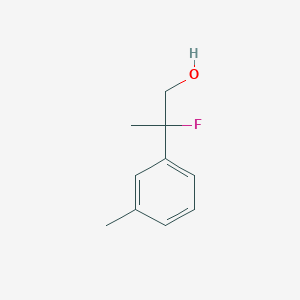
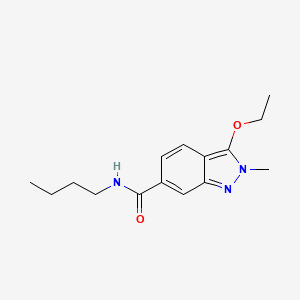
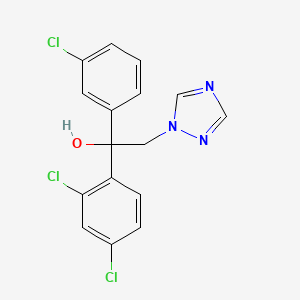
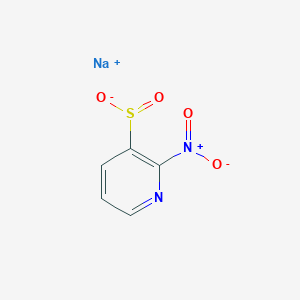
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)
![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)
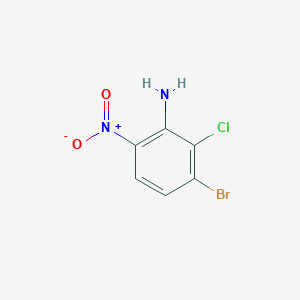
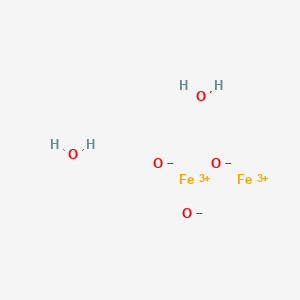
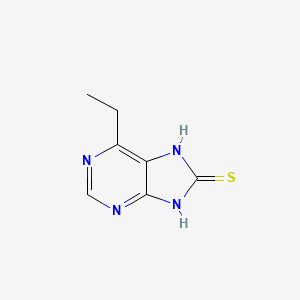
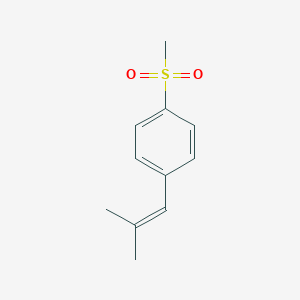
![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)
